molecular formula C8H11N3O B12094356 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol

6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol

Cat. No.: B12094356
M. Wt: 165.19 g/mol
InChI Key: XBLDEXYVLSLNKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions . This reaction is characterized by excellent yields and easy workup, making it a preferred method for the preparation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of automated synthesis and purification systems could enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is essential for DNA synthesis and cell division . Additionally, it targets pantothenate kinase, an enzyme crucial for coenzyme A biosynthesis . These interactions disrupt essential biological pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol, known for its wide range of biological activities.

    Tetrahydroquinazoline: A reduced form of quinazoline with similar biological properties.

    α-Aminoamidines: Reagents used in the synthesis of quinazoline derivatives.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit key enzymes involved in critical biological pathways makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-amino-5,6,7,8-tetrahydro-1H-quinazolin-2-one

InChI

InChI=1S/C8H11N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h4,6H,1-3,9H2,(H,10,11,12)

InChI Key

XBLDEXYVLSLNKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=NC(=O)N2

Origin of Product

United States

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